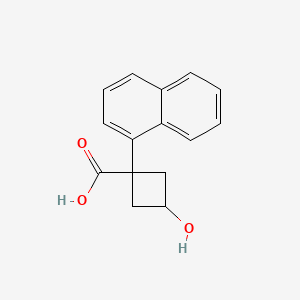
(1S,3s)-3-hydroxy-1-(naphthalen-1-yl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3s)-3-hydroxy-1-(naphthalen-1-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with a hydroxyl group and a naphthyl group attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-hydroxy-1-(naphthalen-1-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be formed through [2+2] cycloaddition reactions of alkenes.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation reactions.
Attachment of Naphthyl Group: The naphthyl group can be attached through Friedel-Crafts alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition step and employing efficient catalysts for the Friedel-Crafts alkylation.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3s)-3-hydroxy-1-(naphthalen-1-yl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Common reagents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Common reagents include alkyl halides and strong bases like NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
(1S,3s)-3-hydroxy-1-(naphthalen-1-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S,3s)-3-hydroxy-1-(naphthalen-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The naphthyl group can interact with hydrophobic pockets in biomolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3s)-3-hydroxy-1-(phenyl)cyclobutane-1-carboxylic acid: Similar structure but with a phenyl group instead of a naphthyl group.
(1S,3s)-3-hydroxy-1-(benzyl)cyclobutane-1-carboxylic acid: Similar structure but with a benzyl group instead of a naphthyl group.
Uniqueness
The presence of the naphthyl group in (1S,3s)-3-hydroxy-1-(naphthalen-1-yl)cyclobutane-1-carboxylic acid provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can lead to different reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C15H14O3 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
3-hydroxy-1-naphthalen-1-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C15H14O3/c16-11-8-15(9-11,14(17)18)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,16H,8-9H2,(H,17,18) |
Clé InChI |
PIBNCMRHQQKTHY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C2=CC=CC3=CC=CC=C32)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclopropyl]-3-methylbut-2-en-1-one](/img/structure/B13239592.png)
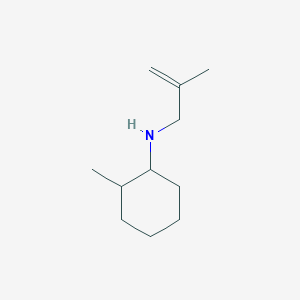

![4-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13239609.png)
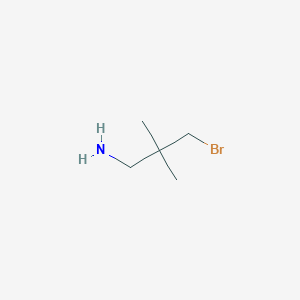
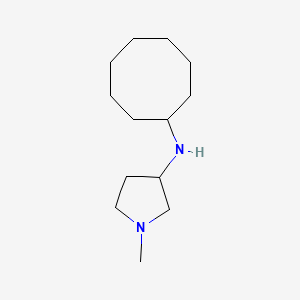
![3-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B13239627.png)
![[3-(tert-Butoxy)cyclobutyl]hydrazine](/img/structure/B13239631.png)
![5-Aminobicyclo[6.1.0]nonan-4-ol](/img/structure/B13239645.png)
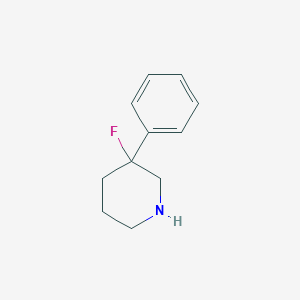
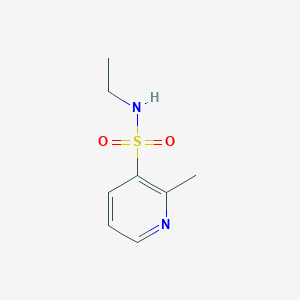
![[1-(Oxan-4-yl)ethyl]hydrazine](/img/structure/B13239667.png)

![3-[1-(4-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13239684.png)
